molecular formula C19H21N3O2 B2937546 Methyl 7-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 890624-20-1

Methyl 7-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B2937546
CAS No.: 890624-20-1
M. Wt: 323.396
InChI Key: BAAZDQFBWXDVCV-UHFFFAOYSA-N
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Description

Methyl 7-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound featuring a fused pyrazole-pyrimidine core. Key structural elements include:

  • 7-tert-butyl group: A bulky substituent that enhances lipophilicity and may influence steric interactions in biological systems.
  • Methyl ester at position 5: Modulates solubility and metabolic stability compared to free carboxylic acids or other esters.

Properties

IUPAC Name

methyl 7-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-12-16(13-9-7-6-8-10-13)17-20-14(18(23)24-5)11-15(19(2,3)4)22(17)21-12/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAZDQFBWXDVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(=O)OC)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolopyrimidine core. One common approach is the reaction of a suitable pyrazole derivative with a phenyl-substituted pyrimidine under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reactant concentrations. Continuous flow chemistry techniques may also be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

This compound has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable tool in the development of new drugs and materials. In medicinal chemistry, it has been studied for its potential antiviral, anti-inflammatory, and anticancer properties. Additionally, it has been used as a building block in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Substituent Variations at Key Positions

The pyrazolo[1,5-a]pyrimidine scaffold is highly modular. Substituents at positions 2, 3, 5, and 7 significantly alter physicochemical and biological properties:

Compound Name (Example) Substituents Key Features Reference
Methyl 7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate (3a) 7-oxo, 3-phenyl, 5-methyl ester Planar fused rings; hydrogen bonding via carbonyl group
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate 7-methyl, 2-phenyl, 5-ethyl ester Compact structure with π-π stacking and C–H···N interactions in crystals
Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylate 7-cyclopropyl, 5-methyl ester Enhanced stereochemical complexity due to cyclopropyl group
Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 5-(3-methoxyphenyl), 7-CF₃, 3-ethyl ester Electron-withdrawing CF₃ group increases metabolic stability

Key Observations :

  • 7-Position : Bulky groups (e.g., tert-butyl, cyclopropyl) increase lipophilicity and may hinder enzymatic degradation compared to smaller substituents like methyl or oxo groups .
  • 5-Position : Methyl esters (as in the target compound) offer intermediate lipophilicity between ethyl esters (more lipophilic) and free carboxylic acids (more polar) .
  • Electron-Donating/Withdrawing Groups : Substituents like trifluoromethyl (CF₃) or methoxy (OCH₃) modulate electronic effects, affecting reactivity and binding to biological targets .

Key Observations :

  • Microwave Irradiation : Reduces reaction time (e.g., 15 min vs. 30 min for reflux) and improves yields in brominated derivatives .
  • Ultrasonic Methods : Enhance reaction efficiency in aqueous-alcohol systems, as seen for 7-oxo derivatives .

Physicochemical Properties

Melting Points and Solubility

Melting points correlate with molecular symmetry and intermolecular interactions:

Compound Example Melting Point (°C) Notable Features Reference
Methyl 7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate (3a) 156–157 Hydrogen bonding via 7-oxo group stabilizes crystal lattice
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate Not reported π-π stacking and C–H···N interactions dominate
3-Phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (3g) 163–164 Higher symmetry due to phenyl at position 3

Inference for Target Compound :

  • The tert-butyl group at position 7 likely lowers the melting point compared to 7-oxo or 7-cyclopropyl analogs due to reduced crystallinity from steric hindrance.

Lipophilicity and Bioavailability

  • tert-Butyl vs.
  • Ester Groups : Methyl esters (logP ~1.5) are less lipophilic than ethyl esters (logP ~2.0), balancing solubility and absorption .

Target Compound Prospects :

  • The tert-butyl group may enhance binding to hydrophobic enzyme pockets, while the methyl ester balances metabolic stability.

Biological Activity

Methyl 7-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a derivative of the pyrazolo[1,5-a]pyrimidine class of compounds, known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H19N3O2C_{18}H_{19}N_3O_2 with a molecular weight of approximately 309.36 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core with various substituents that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Cyclin-dependent Kinases (CDKs): This compound has been shown to inhibit CDK2, a key regulator in the cell cycle. By interfering with CDK2 activity, it can induce cell cycle arrest and apoptosis in cancer cells .
  • Modulation of Kinase Activity: It may also act as an inhibitor of other kinases involved in signaling pathways critical for cell proliferation and survival .

Biological Activities and Therapeutic Applications

Research indicates several promising biological activities associated with this compound:

  • Anticancer Activity:
    • This compound has demonstrated significant anticancer properties through its ability to inhibit cancer cell proliferation and induce apoptosis .
    • In vitro studies have shown efficacy against various cancer cell lines, including HeLa (cervical cancer) and L929 (fibroblast) cells .
  • Anti-inflammatory Effects:
    • Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models .
  • Potential as a Biochemical Probe:
    • Due to its ability to interact with specific enzymes and receptors, it is being investigated as a biochemical probe for studying cellular processes .

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives:

StudyFindings
RSC Publishing (2020)Identified pyrazolo[1,5-a]pyrimidines as potential biomarkers for lipid droplets in cancer cells, highlighting their versatility in biological applications .
Patent WO2013134228A1Describes the use of pyrazolo[1,5-a]pyrimidine-based compounds as inhibitors of adaptor-associated kinase 1 (AAK1), which plays a role in endocytosis and synaptic vesicle recycling .
ResearchGate ArticleDiscusses the regioselective synthesis of various substituted pyrazolo[1,5-a]pyrimidines and their potential biological activities .

Q & A

Q. What are the common synthetic routes for Methyl 7-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via cyclization reactions between 5-aminopyrazole derivatives and β-keto esters. For example, a related pyrazolo[1,5-a]pyrimidine derivative was prepared by refluxing 5-amino-3-phenylpyrazole with ethyl 2,4-dioxopentanoate in ethanol, followed by column chromatography and recrystallization . Key optimization strategies include:

  • Temperature control : Heating above 80°C may lead to side reactions (e.g., acidolytic removal of protective groups like Boc), reducing yields .
  • Solvent selection : Polar aprotic solvents (e.g., acetic acid) improve cyclization efficiency .
  • Purification : Silica gel chromatography with petroleum ether/ethyl acetate mixtures (8:2 v/v) effectively isolates the product .

Q. How can spectroscopic and crystallographic data be used to confirm the structure and regiochemistry of the compound?

  • NMR spectroscopy : 1H and 13C NMR identify substituent positions. For example, aromatic protons in the phenyl group appear as a multiplet at δ 7.2–7.6 ppm, while methyl groups resonate as singlets (δ 1.2–2.5 ppm) .
  • X-ray crystallography : Crystal structures reveal planar fused pyrazole-pyrimidine rings with dihedral angles <2° between substituents, confirming regiochemistry .
  • Mass spectrometry : High-resolution MS matches the molecular formula (e.g., C21H16ClN7Al in related compounds) .

Q. What are typical side reactions during synthesis, and how can they be mitigated?

  • Isomer formation : Competing cyclization pathways may yield structural isomers. For example, ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate and its 5-methyl-7-carboxylate isomer were differentiated via NMR and X-ray analysis .
  • Protective group cleavage : Acidic conditions at high temperatures can hydrolyze Boc groups. Using milder conditions (≤80°C) and shorter reaction times minimizes this .
  • By-product formation : Unreacted enaminones or β-keto esters are removed via selective crystallization or chromatography .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced biological activity?

  • Docking studies : Molecular docking predicts interactions with target enzymes (e.g., cathepsins B/K). Substituents like trifluoromethyl groups improve binding affinity by enhancing hydrophobic interactions .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, electron-withdrawing groups at position 3 stabilize the pyrimidine ring, influencing reaction pathways .
  • QSAR models : Correlate substituent effects (e.g., tert-butyl bulkiness) with bioactivity data to prioritize synthetic targets .

Q. How can contradictory spectral or biological data between batches be systematically resolved?

  • Batch comparison : Compare NMR, HPLC purity, and melting points. Discrepancies in melting points (>2°C) suggest impurities or isomer contamination .
  • Biological assay validation : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm activity. For instance, inconsistent IC50 values may arise from solvent effects (DMSO vs. aqueous buffers) .
  • Advanced characterization : Employ 2D NMR (COSY, NOESY) or single-crystal X-ray to resolve structural ambiguities .

Q. What methodologies enable selective functionalization at specific positions of the pyrazolo[1,5-a]pyrimidine core?

  • Position 5 : Carboxylate groups are introduced via hydrolysis of methyl esters using LiOH in methanol/water (54% yield) .
  • Position 7 : tert-Butyl groups are added via nucleophilic substitution with tert-butyl halides under basic conditions .
  • Position 3 : Azo coupling with aryl diazonium salts introduces phenyl groups (e.g., 68% yield for 3-p-tolylazo derivatives) .

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